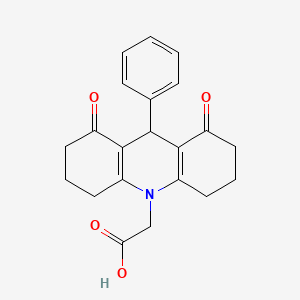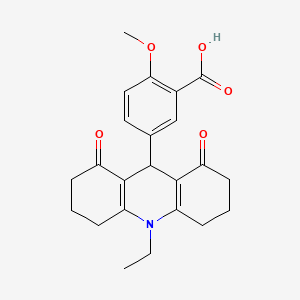
(1,8-dioxo-9-phenyl-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid
Overview
Description
(1,8-dioxo-9-phenyl-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid, also known as DPA, is a small molecule that has been studied for its potential applications in scientific research. DPA belongs to the acridine family of compounds and has a unique chemical structure that makes it an attractive candidate for use in various fields of study.
Mechanism of Action
The mechanism of action of (1,8-dioxo-9-phenyl-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid involves its interaction with nucleic acids, specifically double-stranded DNA and RNA. (1,8-dioxo-9-phenyl-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid binds to the minor groove of DNA and RNA, resulting in a conformational change that increases the fluorescence intensity of (1,8-dioxo-9-phenyl-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid. This property allows (1,8-dioxo-9-phenyl-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid to be used as a fluorescent probe for DNA and RNA detection.
Biochemical and Physiological Effects
(1,8-dioxo-9-phenyl-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid has been shown to have minimal toxicity and is not mutagenic or genotoxic. In vitro studies have shown that (1,8-dioxo-9-phenyl-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid does not affect cell viability or induce apoptosis. However, further studies are needed to determine the long-term effects of (1,8-dioxo-9-phenyl-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid on cells and organisms.
Advantages and Limitations for Lab Experiments
One advantage of using (1,8-dioxo-9-phenyl-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid as a fluorescent probe is its high selectivity for double-stranded DNA and RNA. This property allows for specific detection of these molecules in complex biological samples. However, one limitation of using (1,8-dioxo-9-phenyl-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid is its relatively low fluorescence quantum yield, which can limit its sensitivity for detecting low concentrations of DNA and RNA.
Future Directions
There are several future directions for the use of (1,8-dioxo-9-phenyl-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid in scientific research. One potential application is in the development of new diagnostic tools for detecting DNA and RNA-based diseases. (1,8-dioxo-9-phenyl-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid could also be used in the study of DNA and RNA interactions with proteins and other molecules. Additionally, further research is needed to optimize the synthesis of (1,8-dioxo-9-phenyl-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid and improve its properties as a fluorescent probe.
Scientific Research Applications
(1,8-dioxo-9-phenyl-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid has been studied for its potential applications in scientific research, including its use as a fluorescent probe for DNA and RNA detection. (1,8-dioxo-9-phenyl-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid has been shown to selectively bind to double-stranded DNA and RNA, resulting in a significant increase in fluorescence intensity. This property makes (1,8-dioxo-9-phenyl-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid a useful tool for studying DNA and RNA structures and interactions.
properties
IUPAC Name |
2-(1,8-dioxo-9-phenyl-3,4,5,6,7,9-hexahydro-2H-acridin-10-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c23-16-10-4-8-14-20(16)19(13-6-2-1-3-7-13)21-15(9-5-11-17(21)24)22(14)12-18(25)26/h1-3,6-7,19H,4-5,8-12H2,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFZUUNZDCAAYPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(C3=C(N2CC(=O)O)CCCC3=O)C4=CC=CC=C4)C(=O)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,8-dioxo-9-phenyl-3,4,5,6,7,9-hexahydro-2H-acridin-10-yl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-ethoxyphenyl)-2-{[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]oxy}acetamide](/img/structure/B3446362.png)
![N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)-2,4,6-trimethylbenzamide](/img/structure/B3446373.png)
![4-{[4-(2-ethoxyphenyl)-1-piperazinyl]sulfonyl}-2,1,3-benzothiadiazole](/img/structure/B3446376.png)
![1-[(4-fluorophenyl)sulfonyl]-N-(4-methylphenyl)-4-piperidinecarboxamide](/img/structure/B3446384.png)
![N-benzyl-2-[(5-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B3446395.png)
![N-(4-acetylphenyl)-3-amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3446403.png)
![1-(4-chlorophenyl)-N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3446419.png)

![1-(4-chlorophenyl)-2-[(5-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl)thio]ethanone](/img/structure/B3446445.png)
![4-fluoro-N-[2-methoxy-4-(1-piperidinylsulfonyl)phenyl]benzamide](/img/structure/B3446450.png)
![6-acetyl-2-(2-naphthyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3446455.png)
![2-(4-hydroxy-2-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3446458.png)
![6-acetyl-2-(5-chloro-2-hydroxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3446462.png)
![1-(4-tert-butylbenzoyl)-N-[2-(4-methoxyphenyl)ethyl]-4-piperidinecarboxamide](/img/structure/B3446464.png)